3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one

Lipophilicity Membrane permeability ADME prediction

Researchers mapping para-alkyl SAR in β-lactam scaffolds often lack the critical 4-ethylphenyl congener. This compound (CAS 1291488-76-0) bridges the gap with intermediate logP (~3.2) and steric bulk (Taft Es ≈ -0.07). • Enables systematic SAR of antibacterial MIC, β-lactamase hydrolysis & HLE inhibition across H→CH₃→CH₂CH₃ series. • 3-Amino group engages PBP; N-1 benzyl allows deprotection for monobactam/cephalosporin synthesis. • ≥98%, sealed dry at 2-8°C, global shipping.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
Cat. No. B15063949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)N
InChIInChI=1S/C18H20N2O/c1-2-13-8-10-15(11-9-13)17-16(19)18(21)20(17)12-14-6-4-3-5-7-14/h3-11,16-17H,2,12,19H2,1H3
InChIKeyNQPHOLVDESXGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Functional Overview of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one


3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one (CAS 1291488-76-0, molecular formula C₁₈H₂₀N₂O, molecular weight 280.4 g/mol) is a synthetic monocyclic β-lactam (azetidin-2-one) derivative . As a member of the 3-amino-4-substituted azetidin-2-one class, it possesses the pharmacophoric 3-aminoazetidin-2-one core that mimics the D-Ala-D-Ala subunit of bacterial peptidoglycan, a key motif for penicillin-binding protein (PBP) inhibition [1]. The compound features a 1-benzyl substituent on the lactam nitrogen and a 4-(4-ethylphenyl) substituent at the C-4 position. This specific substitution pattern is designed to modulate lipophilicity, steric bulk, and potential target interactions relative to simpler phenyl or methyl-substituted analogs. Azetidin-2-ones are recognized scaffolds in medicinal chemistry with documented applications spanning antibacterial, anticancer, cholesterol absorption inhibition, and enzyme inhibition research [2].

1
3-Amino-β-lactam pharmacophore scaffold for PBP-target engagement studies Core motif mimics D-Ala-D-Ala peptidoglycan subunit
2
N-1 benzyl protecting group enables mild hydrogenolysis for late-stage diversification Supports cephalosporin/penem intermediate workflows
3
para-Ethylphenyl C-4 substitution provides intermediate logP for membrane permeability studies Distinct from methyl/phenyl analogs in steric/electronic parameter space

Why This Azetidinone Cannot Be Substituted by Simple Analogs


Monocyclic β-lactams are highly sensitive to substituent variation at all three positions of the azetidinone ring (N-1, C-3, and C-4) [1]. SAR studies on 2-azetidinone cholesterol absorption inhibitors have demonstrated that para-substitution on the C-4 phenyl ring exerts dramatic effects on in vivo potency, with specific substituents (e.g., 2′,4′-dihydroxyphenyl vs. 4′-methoxyphenyl) altering ED₅₀ values by an order of magnitude [2]. In the context of antibacterial activity, the 3-amino group is essential for PBP target engagement [3], while the N-1 substituent governs β-lactamase stability and pharmacokinetic profile [4]. Furthermore, for human leukocyte elastase (HLE) inhibition, the nature of substituents at both C-3 and the benzylic position on the N-aryl ring determines inhibitor potency and selectivity over related serine proteases [5]. These converging lines of evidence establish that the specific combination of 3-amino, 1-benzyl, and 4-(4-ethylphenyl) substituents defines a unique pharmacological and physicochemical profile that cannot be extrapolated from analogs with different substitution patterns.

Mechanism
3-Amino group is essential for PBP acylation. Non-amino analog (CAS 777884-26-1) lacks this pharmacophore and may not engage PBPs via the same mechanism-based pathway.
Synthesis
N-1 benzyl group allows quantitative hydrogenolysis at room temperature. N-1 phenyl analogs require harsher oxidative cleavage, potentially limiting downstream diversification.
SAR
C-4 para-ethyl occupies a unique steric/electronic region (Taft Es ≈ -0.07) not represented by para-H, -CH₃, or -OCH₃ analogs. C-4 substitution potency can vary by an order of magnitude.

Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity from C-4 para-Ethylphenyl Substitution

The 4-(4-ethylphenyl) substituent increases calculated lipophilicity by approximately 0.5–0.6 logP units compared to the 4-(p-tolyl) analog, based on the incremental contribution of the –CH₂– group (π ≈ 0.5 per Hansch constant) [1]. This difference in lipophilicity is predicted to enhance passive membrane permeability, which is a critical determinant of intracellular target access for antibacterial and anticancer applications. In the 2-azetidinone cholesterol absorption inhibitor series, C-4 phenyl substitution potency was shown to vary by an order of magnitude depending on the specific substituent pattern [2].

Lipophilicity shift
Class-level inference
Estimated logP ~3.2 vs. ~2.6–2.7 for p-tolyl analog. ~0.5–0.6 logP increase from ethyl (–CH₂CH₃) vs. methyl (–CH₃) para substitution.
Supports membrane permeability screening context
Calculated values based on Hansch π constants; experimental logP not reported for either compound.
Lipophilicity Membrane permeability ADME prediction

3-Amino Group as Essential Pharmacophore for PBP Mimicry

The 3-amino group is a critical pharmacophoric element that enables the azetidin-2-one core to function as a mechanism-based inhibitor of penicillin-binding proteins (PBPs). Appropriately decorated 3-aminoazetidin-2-ones serve as structural mimics of the D-Ala-D-Ala subunit of the stem peptide in nascent peptidoglycan, a feature absent in analogs lacking the C-3 amino substituent [1]. The 3-aminoazetidin-2-one core is a characteristic structural element shared by multiple classes of β-lactam antibiotics, including the clinically approved monobactam aztreonam [2]. In contrast, the non-amino analog 1-benzyl-4-(4-ethylphenyl)azetidin-2-one (CAS 777884-26-1) lacks this pharmacophore and would not be expected to engage PBPs via the same mechanism-based inhibition pathway .

PBP pharmacophore
Class-level inference
3-Amino group present: mechanism-based PBP inhibition expected. Non-amino analog (CAS 777884-26-1): no 3-amino; cannot mimic D-Ala-D-Ala.
Supports antibacterial target engagement study fit
Qualitative comparison based on β-lactam mechanism rationale; direct MIC or IC₅₀ data vs. PBPs not publicly available.
Antibacterial Penicillin-binding protein Peptidoglycan inhibition

N-1 Benzyl Substitution for Synthetic Versatility and Stability

The N-1 benzyl substituent is a strategic choice for synthetic intermediates destined for further elaboration. Patents describing azetidinones as intermediates for cephalosporin antibiotic synthesis specifically claim N-benzyl and substituted benzyl groups as preferred N-1 substituents because the benzyl group can be selectively removed under mild conditions (e.g., hydrogenolysis), enabling downstream diversification [1]. The N-1 benzyl compound (MW 280.4) has a molecular weight increase of 28 Da compared to the N-1 phenyl analog 3-amino-4-(4-ethylphenyl)-1-phenylazetidin-2-one (MW 252.3), reflecting the additional methylene unit. Monocyclic β-lactam SAR reviews indicate that the N-1 substituent significantly influences β-lactamase stability, with N-sulfonated monobactams (e.g., aztreonam) exhibiting superior β-lactamase resistance compared to N-unsubstituted or N-acyl variants [2].

Synthetic handle
Class-level inference
N-1 benzyl: cleavable via H₂/Pd-C at room temp. N-1 phenyl analog: requires CAN oxidation. MW +28 Da vs. N-1 phenyl.
Supports intermediate diversification workflow
Deprotection conditions referenced from Grabrijan et al. 2021; direct yield comparison data not available.
Synthetic intermediate β-Lactamase stability Cephalosporin synthesis

Cytotoxicity Profiling of the 3-Amino-β-Lactam Core for Anticancer Research

In a comparative evaluation of 3-functionalized 2-azetidinone derivatives, 3-amino-substituted compounds displayed distinct cytotoxicity profiles against KB cells compared to their 3-azido and 3-(1,2,3-triazol-1-yl) counterparts [1]. The study demonstrated that the 3-amino group is a viable pharmacophore for antiproliferative activity and that further optimization of N-1 and C-4 substituents can yield compounds with IC₅₀ values in the low micromolar to nanomolar range against human cancer cell lines. In a separate study on 1,3,4-trisubstituted 2-azetidinones, compounds with IC₅₀ values of 25–74 nM were reported against human neuroblastoma IMR32 cells [2]. Although direct IC₅₀ data for 3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one itself is not publicly available, the 3-amino-β-lactam class has well-documented anticancer potential that supports its prioritization for cytotoxicity screening programs.

Cytotoxicity context
Cross-study comparable
3-Amino-β-lactam class: antiproliferative activity documented. Optimized trisubstituted 2-azetidinones: IC₅₀ 25–74 nM (IMR32 cells).
Supports cell-model endpoint review
Specific IC₅₀ for the target compound not yet publicly reported; class-level evidence from Singh et al. 2011, Mehta et al. 2004.
Anticancer Cytotoxicity 3-Amino-β-lactam

Steric and Electronic Differentiation from C-4 para-Ethyl Substituent

SAR studies on N-aryl azetidin-2-ones as human leukocyte elastase (HLE) inhibitors have established that the nature and position of substituents on the aromatic rings at both the benzylic position and C-3/C-4 dramatically affect inhibition potency and selectivity over related serine proteases [1]. The C-4 para-ethyl substituent in 3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one introduces distinct steric and electronic properties compared to the para-H (unsubstituted phenyl) or para-OCH₃ analogs commonly evaluated in published HLE inhibitor series. Specifically, the ethyl group provides intermediate steric bulk (Taft Es ≈ -0.07 for –CH₂CH₃ vs. 0.00 for –CH₃ and -1.24 for –H) while exhibiting a weak electron-donating inductive effect (σₚ ≈ -0.15 for –CH₂CH₃), which may fine-tune the electrophilicity of the β-lactam carbonyl toward active-site serine acylation [2].

Steric/electronic profile
Class-level inference
para-Ethyl: Taft Es ≈ -0.07, Hammett σₚ ≈ -0.15. para-H: Es = -1.24, σₚ = 0.00. para-CH₃: Es = 0.00, σₚ = -0.17.
Supports enzyme inhibition SAR interpretation
Substituent constants from Hansch and Taft compilations; direct HLE inhibition data for target compound not available.
Enzyme inhibition Human leukocyte elastase Selectivity

Molecular Weight Differentiation for Chemical Library Design

The molecular weight of 3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one (280.4 g/mol) positions it favorably within the lead-like chemical space (MW ≤ 350) while offering a progressive increase over the simpler analog 3-amino-1-benzyl-4-phenylazetidin-2-one (MW 252.3, +28 Da) . This MW increment is attributable to the ethyl substituent, providing a tractable handle for systematic SAR exploration. For comparison, 3-amino-1-benzyl-4-(p-tolyl)azetidin-2-one has MW 266.34 (+14 Da from the phenyl analog), while 3-amino-1-benzyl-4-(5-methylfuran-2-yl)azetidin-2-one has MW 270.3 . The ethylphenyl substitution thus represents a midpoint in the MW progression, allowing scientists to evaluate the incremental effect of increasing alkyl chain length on biological activity and physicochemical properties within a controlled analog series.

MW differentiation
Cross-study comparable
MW 280.4 g/mol. +28 Da vs. phenyl analog (252.3). +14 Da vs. p-tolyl analog (266.34). Fills MW gap in lead-like space.
Supports chemical library design context
MW values calculated from molecular formulas; purity of commercial samples typically ≥95%.
Molecular weight Chemical library SAR exploration

Recommended Application Scenarios Based on Differentiation Evidence


SAR Exploration of C-4 para-Alkyl Effects on Antibacterial Potency

Use 3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one as part of a para-alkyl congener series (H, CH₃, CH₂CH₃, CH₂CH₂CH₃) to systematically map the relationship between C-4 alkyl chain length and both antibacterial MIC values and β-lactamase hydrolysis rates [1]. The ethyl substituent provides intermediate lipophilicity (estimated logP ~3.2) and steric bulk (Taft Es ≈ -0.07), enabling isolation of steric and lipophilic contributions to activity that cannot be resolved with only H and CH₃ analogs [2]. The N-1 benzyl group facilitates late-stage deprotection for conversion to N-sulfonated monobactam analogs if desired [3].

3-Amino-β-Lactam Scaffold for Anticancer Lead Generation

Employ 3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one as a starting scaffold for anticancer lead generation, leveraging the established cytotoxicity potential of 3-amino-β-lactams (literature IC₅₀ values as low as 25–74 nM for optimized trisubstituted 2-azetidinones) [1]. The 4-ethylphenyl substituent offers differentiated lipophilicity (estimated logP ~3.2 vs. ~2.6 for the p-tolyl analog) that may enhance cellular uptake and intracellular target engagement [2]. The compound can serve as a core scaffold for focused library synthesis through N-1 modification (after benzyl deprotection) or C-3 amino acylation.

Synthetic Intermediate for Cephalosporin and Penem Development

Utilize 3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one as a protected azetidinone intermediate for the synthesis of cephalosporin or penem antibiotic candidates [1]. The N-1 benzyl group can be removed quantitatively via catalytic hydrogenolysis (H₂, Pd-C) to liberate the NH-azetidinone for subsequent N-acylation or N-sulfonation [2]. The 3-amino group serves as a handle for introducing the necessary acyl side chains found in clinically relevant β-lactam antibiotics (e.g., 2-aminothiazolyl-oximinoacetyl groups typical of third-generation cephalosporins).

Profiling Human Leukocyte Elastase Inhibition with para-Ethylphenyl Substitution

Submit 3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one for HLE inhibition profiling alongside para-substituted analogs (H, CH₃, OCH₃, Cl) to evaluate the contribution of the ethyl substituent to enzyme inhibition potency and selectivity over PPE, trypsin, and chymotrypsin [1]. Published SAR data for N-aryl azetidin-2-ones demonstrate that substituent identity at the aromatic positions strongly modulates inactivation kinetics [2]. The para-ethyl group's unique combination of intermediate steric bulk and weak electron-donating character (σₚ ≈ -0.15) represents an underexplored region of substituent parameter space in the HLE inhibitor literature.

Application
Selection Property
Validation Focus
C-4 para-alkyl antibacterial SAR
Intermediate lipophilicity (estimated logP ~3.2)
MIC and β-lactamase hydrolysis rate mapping
Anticancer lead generation scaffold
3-Amino-β-lactam core with reported cytotoxicity context
Cell-viability and antiproliferative endpoint review
Cephalosporin/penem intermediate
N-1 benzyl deprotection via mild hydrogenolysis
Downstream N-acylation/sulfonation efficiency
Human leukocyte elastase inhibition profiling
Unique para-ethyl steric/electronic parameters
Selectivity over PPE, trypsin, and chymotrypsin
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